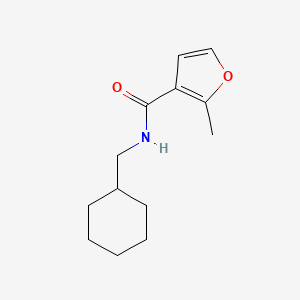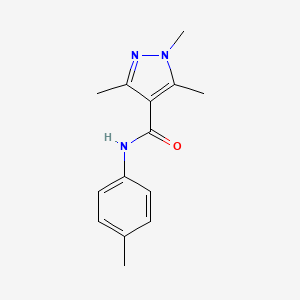![molecular formula C12H16FNO B7472746 N-[(3-fluoro-4-methylphenyl)methyl]-2-methylpropanamide](/img/structure/B7472746.png)
N-[(3-fluoro-4-methylphenyl)methyl]-2-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3-fluoro-4-methylphenyl)methyl]-2-methylpropanamide, also known as FMA, is a chemical compound used in scientific research. It is a selective agonist of the μ-opioid receptor and has been found to have potential applications in the study of pain management and addiction.
Wirkmechanismus
N-[(3-fluoro-4-methylphenyl)methyl]-2-methylpropanamide works by binding to the μ-opioid receptor and activating it. This results in the inhibition of neurotransmitter release and a reduction in pain perception. N-[(3-fluoro-4-methylphenyl)methyl]-2-methylpropanamide has also been found to have some activity at the δ-opioid receptor, but this is much weaker than its activity at the μ-opioid receptor.
Biochemical and Physiological Effects
N-[(3-fluoro-4-methylphenyl)methyl]-2-methylpropanamide has been found to have a number of biochemical and physiological effects. It has been shown to reduce pain perception in animal models and has also been found to have some potential as an anti-addictive agent. N-[(3-fluoro-4-methylphenyl)methyl]-2-methylpropanamide has also been found to have some effects on the cardiovascular system, although these are not well understood.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[(3-fluoro-4-methylphenyl)methyl]-2-methylpropanamide in lab experiments is that it is a selective agonist of the μ-opioid receptor, which means that it can be used to investigate the specific effects of this receptor without interference from other receptors. However, one limitation of using N-[(3-fluoro-4-methylphenyl)methyl]-2-methylpropanamide is that it has a relatively short half-life, which means that it may not be suitable for long-term experiments.
Zukünftige Richtungen
There are a number of future directions for research into N-[(3-fluoro-4-methylphenyl)methyl]-2-methylpropanamide. One area of interest is the development of more potent and selective agonists of the μ-opioid receptor, which could have potential applications in the treatment of pain and addiction. Another area of interest is the investigation of the cardiovascular effects of N-[(3-fluoro-4-methylphenyl)methyl]-2-methylpropanamide, which could have implications for the use of opioid agonists in clinical settings. Additionally, more research is needed to fully understand the mechanisms of action of N-[(3-fluoro-4-methylphenyl)methyl]-2-methylpropanamide and its potential as a research tool.
Synthesemethoden
The synthesis of N-[(3-fluoro-4-methylphenyl)methyl]-2-methylpropanamide involves the reaction of 3-fluoro-4-methylbenzyl chloride with 2-methylpropanamide in the presence of a base such as sodium hydride or potassium carbonate. The resulting product is then purified using standard techniques such as recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
N-[(3-fluoro-4-methylphenyl)methyl]-2-methylpropanamide has been used in scientific research to study the effects of opioid agonists on the μ-opioid receptor. It has been found to have a high affinity for this receptor and can be used to investigate the mechanisms of action of other opioid agonists.
Eigenschaften
IUPAC Name |
N-[(3-fluoro-4-methylphenyl)methyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO/c1-8(2)12(15)14-7-10-5-4-9(3)11(13)6-10/h4-6,8H,7H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGILJNWBYFTHOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CNC(=O)C(C)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-fluoro-4-methylphenyl)methyl]-2-methylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[(3,5-Dimethylphenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7472684.png)
![(3S)-2-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7472687.png)








